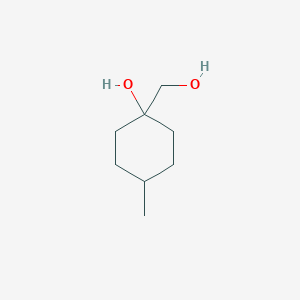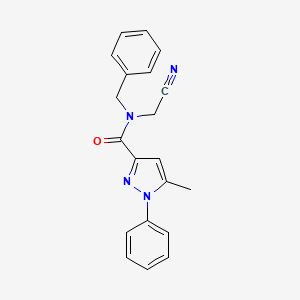
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide, also known as CCG-63802, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications. The compound has been synthesized through various methods and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide inhibits the activity of the protein kinase CK1δ, which is involved in regulating various cellular processes, including cell proliferation and differentiation. By inhibiting CK1δ activity, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as promote the clearance of toxic proteins in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative disorders, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide promotes the clearance of toxic proteins, leading to the potential prevention or reversal of disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for CK1δ inhibition, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, one limitation of N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective CK1δ inhibitors, which could have greater therapeutic potential. Additionally, further studies are needed to investigate the potential use of N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide in combination with other cancer therapies or neurodegenerative disease treatments. Finally, more research is needed to understand the potential side effects and toxicity of N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide in vivo, which could impact its clinical use.
Méthodes De Synthèse
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been synthesized through various methods, including the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with benzyl bromide, followed by reaction with cyanomethyl magnesium bromide. The resulting compound is then subjected to a series of purification steps to obtain the final product. Other methods of synthesis include the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with benzyl chloride, followed by reaction with sodium cyanide and formaldehyde.
Propriétés
IUPAC Name |
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-16-14-19(22-24(16)18-10-6-3-7-11-18)20(25)23(13-12-21)15-17-8-4-2-5-9-17/h2-11,14H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIENWJVBZOZZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

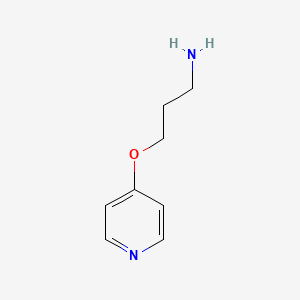
![2-[(4-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B2924602.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate](/img/structure/B2924603.png)
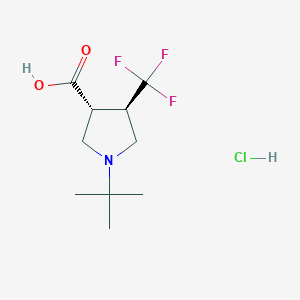
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924605.png)
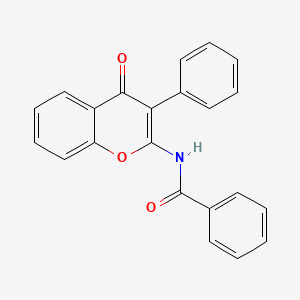
![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)
![N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2924612.png)
![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)
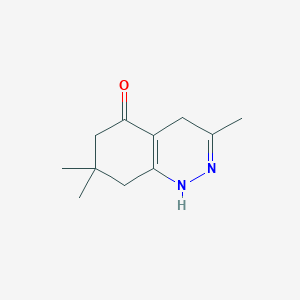
![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)
![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)
